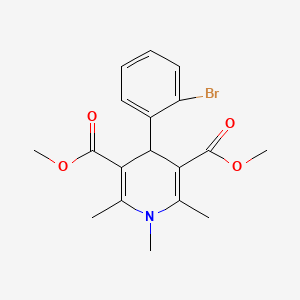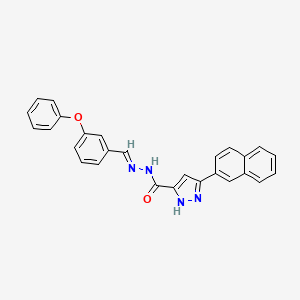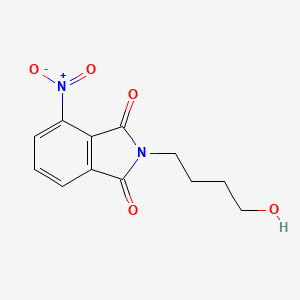![molecular formula C20H17N3O B11671590 N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide CAS No. 315206-93-0](/img/structure/B11671590.png)
N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-(4-phénylphényl)éthylidèneamino]pyridine-3-carboxamide est un composé organique qui présente une structure complexe avec des éléments aromatiques et hétérocycliques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(E)-1-(4-phénylphényl)éthylidèneamino]pyridine-3-carboxamide implique généralement la condensation de la 4-phénylbenzaldéhyde avec la pyridine-3-carboxamide en présence d'un catalyseur approprié. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Les réactifs couramment utilisés dans cette synthèse comprennent les chlorures d'acides, les anhydrides d'acides et les esters .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs avancés peuvent améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[(E)-1-(4-phénylphényl)éthylidèneamino]pyridine-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire, impliquant souvent des agents halogénants ou des nucléophiles
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, l'acide chlorhydrique et divers solvants organiques. Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des amines ou des alcools.
Applications de recherche scientifique
N-[(E)-1-(4-phénylphényl)éthylidèneamino]pyridine-3-carboxamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels .
Mécanisme d'action
Applications De Recherche Scientifique
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: The compound can be used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres amides aromatiques et amines hétérocycliques, telles que :
- N-phénylpyridine-3-carboxamide
- N-(4-phénylphényl)pyridine-3-carboxamide
- N-(4-méthylphényl)pyridine-3-carboxamide .
Unicité
N-[(E)-1-(4-phénylphényl)éthylidèneamino]pyridine-3-carboxamide est unique en raison de ses caractéristiques structurelles spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
315206-93-0 |
|---|---|
Formule moléculaire |
C20H17N3O |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[(Z)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O/c1-15(22-23-20(24)19-8-5-13-21-14-19)16-9-11-18(12-10-16)17-6-3-2-4-7-17/h2-14H,1H3,(H,23,24)/b22-15- |
Clé InChI |
BKKHELONVBNZSN-JCMHNJIXSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11671510.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11671513.png)
![4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate](/img/structure/B11671515.png)
![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671520.png)


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671533.png)

![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11671536.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)

